3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound “3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It’s part of a series of compounds synthesized for their biochemical activities against SARS-CoV-2 3CL pro . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an 8H-Indeno[1,2-d]thiazole derivative. The indene moiety of a representative compound was found to interact with the hydrophobic S2 subsite of the 3CL pro .Scientific Research Applications
Synthesis and Characterization
Benzo[b]thiophene derivatives, including those similar to 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide, have been synthesized and characterized for their pharmacological properties. These molecules are of interest due to their wide spectrum of biological activities. The synthesis involves starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and proceeding through several steps, including characterization by elemental analyses, I.R, NMR, and Mass spectral studies. Some compounds have shown potent antibacterial, antifungal, and anti-inflammatory properties (Isloor, Kalluraya, & Sridhar Pai, 2010).
Antimicrobial and Anti-inflammatory Activities
Research into benzo[b]thiophene derivatives has demonstrated their potential in antimicrobial and anti-inflammatory applications. These compounds, characterized by various spectroscopic techniques, have been evaluated for their biological activities, showing significant results in combating microbial infections and reducing inflammation (Kumara et al., 2009).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds from benzo[b]thiophene derivatives has been explored, with the aim of creating novel therapeutic agents. These synthetic pathways involve the creation of oxadiazoles, thiadiazoles, and triazoles, demonstrating the versatility of benzo[b]thiophene as a core structure for drug development. The synthesized compounds have undergone characterization and evaluation for their potential medicinal properties, highlighting the importance of these derivatives in the development of new pharmaceuticals (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Docking Studies and Biological Evaluation
Further research has involved docking studies and biological evaluation of benzo[b]thiophene derivatives to assess their potential as antimicrobial agents. These studies utilize computational models to predict how these compounds interact with biological targets, providing insights into their mechanisms of action and optimizing their therapeutic efficacy. The findings from these studies contribute to the understanding of how benzo[b]thiophene derivatives can be tailored for specific biological activities, paving the way for their use in treating various diseases (Talupur, Satheesh, & Chandrasekhar, 2021).
Mechanism of Action
Target of Action
The primary target of the compound 3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2 . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
This compound interacts with its target, the 3CL pro, inhibiting its activity . This interaction disrupts the normal function of the protease, thereby inhibiting the replication of the virus .
Biochemical Pathways
The inhibition of the 3CL pro by this compound affects the biochemical pathways involved in the replication of SARS-CoV-2 . By inhibiting the activity of this protease, the compound disrupts the life cycle of the virus, preventing it from replicating and spreading .
Result of Action
The result of the action of this compound is the inhibition of SARS-CoV-2 replication . By inhibiting the 3CL pro, the compound prevents the virus from replicating, thereby reducing the viral load .
Future Directions
properties
IUPAC Name |
3-chloro-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2OS2/c20-15-12-7-3-4-8-13(12)24-17(15)18(23)22-19-21-16-11-6-2-1-5-10(11)9-14(16)25-19/h1-8H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQQFOLCCMTPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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